N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide
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Overview
Description
N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the aromatic core: This step involves the synthesis of the aromatic rings with methoxy and phenylmethoxy substituents.
Introduction of the hydroxy group: Hydroxylation reactions are used to introduce the hydroxy group at the desired position on the aromatic ring.
Formation of the acetamide group: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorination with thionyl chloride (SOCl2) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-hydroxy-2-(hydroxymethyl)-3-methoxyphenyl]-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide
- 3-Methoxy-4-hydroxyphenylethyleneglycol
Uniqueness
N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H31NO5 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide |
InChI |
InChI=1S/C31H31NO5/c1-22(33)32-27-16-18-29(37-21-25-11-7-4-8-12-25)31(34)26(27)15-13-23-14-17-28(30(19-23)35-2)36-20-24-9-5-3-6-10-24/h3-12,14,16-19,34H,13,15,20-21H2,1-2H3,(H,32,33) |
InChI Key |
LOLRDPRRVJYDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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